3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the isoxazole ring in various compounds has been associated with a wide range of pharmacological properties, making them valuable in drug discovery and development.
Preparation Methods
The synthesis of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature can yield 3,5-disubstituted isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving isoxazole-containing compounds.
Medicine: Due to its potential pharmacological properties, the compound is investigated for its therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N1, N3-bis(5-methylisoxazol-3-yl)malonamide: This compound has been studied for its polymorphic forms and supramolecular structures.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Used as a comparison in studies to understand the impact of isoxazole substituents on polymorph formation.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-5-3-7(11-15-5)10-9(13)6-4-8(14-2)12-16-6/h3-4H,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFADRJPKYVZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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